(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol chemical structure and properties
(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol chemical structure and properties
Disclaimer: Direct experimental data for the specific molecule (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol is not extensively available in the public domain as of the last update. This guide has been constructed by a Senior Application Scientist, synthesizing information from structurally related compounds and established principles of medicinal and synthetic chemistry. The protocols and properties described herein are therefore predictive and intended to serve as a robust starting point for researchers.
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of therapeutic agents. Among these, the pyrazole and aminopyridine moieties stand out for their versatile biological activities.[1][2] Pyrazole derivatives are integral to numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib and phosphodiesterase inhibitors like sildenafil.[3] Their structural versatility allows for precise modulation of pharmacological effects.[4] Similarly, aminopyridines are recognized for a wide spectrum of biological functions, most notably as blockers of voltage-gated potassium channels, a mechanism that is harnessed clinically in drugs like dalfampridine (4-aminopyridine) to improve motor function in patients with multiple sclerosis.[5][6][7]
This technical guide focuses on the novel hybrid molecule, (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol . This compound synergistically combines the key pharmacophoric features of a 4-aminopyridine, a 1,4-disubstituted pyrazole, and a hydroxymethyl group. This unique combination suggests a compelling potential for biological activity, meriting further investigation by researchers in drug discovery and development. This document provides a detailed overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and an exploration of its potential therapeutic applications based on established structure-activity relationships.
Chemical Structure and Nomenclature
The core structure consists of a 4-aminopyridine ring linked via a C-N bond from its 2-position to the N1-position of a pyrazole ring. The pyrazole ring is further substituted at the C4-position with a hydroxymethyl (-CH₂OH) group.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Plausible Synthesis
Causality Behind Experimental Choices:
-
Protection Strategy (Step 1): The primary amine of 4-amino-2-chloropyridine is nucleophilic and can interfere with the subsequent C-N coupling reaction. Protection with a tert-butyloxycarbonyl (Boc) group is a standard and reliable method. The Boc group is stable under the basic conditions of the coupling reaction but can be easily removed under acidic conditions.
-
Catalyst System (Step 2): The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. A palladium catalyst like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for coupling heteroaryl chlorides with N-heterocycles. Cesium carbonate (Cs₂CO₃) is often used as the base as it is strong enough to deprotonate the pyrazole NH but generally does not cause side reactions.
-
Deprotection (Step 3): Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group at room temperature, yielding the desired product after a simple workup.
Step 1: Synthesis of tert-butyl (2-chloro-pyridin-4-yl)carbamate
-
To a stirred solution of 4-amino-2-chloropyridine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
Step 2: Synthesis of (1-(4-((tert-butoxycarbonyl)amino)pyridin-2-yl)-1H-pyrazol-4-yl)methanol
-
To an oven-dried reaction vessel, add the protected chloropyridine from Step 1 (1.0 eq), (1H-pyrazol-4-yl)methanol (1.1 eq),[8] cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate or DCM/methanol gradient) to obtain the protected target compound.
Step 3: Synthesis of (1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol
-
Dissolve the protected compound from Step 2 (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize by slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer multiple times with DCM or a DCM/methanol mixture.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.
-
If necessary, purify further by recrystallization or preparative HPLC.
Potential Biological Activity and Applications in Drug Discovery
The structural combination of an aminopyridine and a pyrazole suggests several promising avenues for therapeutic application.
-
Kinase Inhibition: The pyrazole ring is a well-known "privileged scaffold" in kinase inhibitor design. [1][3]Many approved and investigational drugs targeting protein kinases for cancer and inflammatory diseases contain a substituted pyrazole core. The aminopyridine moiety can serve as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The overall molecule could be explored as an inhibitor of various kinase families, such as Janus kinases (JAKs), spleen tyrosine kinase (SYK), or receptor tyrosine kinases.
-
Potassium Channel Modulation: 4-Aminopyridine is a known blocker of voltage-gated potassium channels. [5]While the large pyrazolyl-methanol substituent at the 2-position will significantly alter its pharmacological profile compared to the parent 4-AP, the potential for interaction with ion channels remains. This could be relevant for neurological disorders or cardiovascular conditions.
-
General CNS and Anti-inflammatory Applications: Both pyrazole and aminopyridine derivatives have been extensively explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. [4][9][10]The target molecule represents a novel chemical space within this broad area of research.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.
Predicted Spectroscopic Characterization
For successful synthesis, characterization is key. The following are predicted key signals for spectroscopic analysis:
-
¹H NMR:
-
Aromatic Region (δ 6.5-8.5 ppm): Expect distinct signals for the protons on the pyridine and pyrazole rings. The pyridine protons should show characteristic doublet and singlet/doublet of doublets patterns. The two pyrazole protons (at C3 and C5) will likely appear as singlets.
-
Hydroxymethyl Group (δ ~4.5 ppm): A singlet integrating to 2H for the -CH₂- group. The adjacent OH proton will be a broad singlet, which is exchangeable with D₂O.
-
Amino Group (δ ~5.0-6.0 ppm): A broad singlet integrating to 2H for the -NH₂ group.
-
-
¹³C NMR:
-
Expect 10 distinct carbon signals. The pyridine and pyrazole carbons will appear in the aromatic region (δ 100-160 ppm). The hydroxymethyl carbon (-CH₂OH) would be found upfield (δ ~60-65 ppm).
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 218.23.
-
Conclusion
(1-(4-Aminopyridin-2-yl)-1H-pyrazol-4-yl)methanol is a novel heterocyclic compound with significant, albeit currently unexplored, potential in drug discovery. Its design integrates two pharmacologically validated scaffolds, suggesting a high probability of biological activity. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The detailed synthetic protocol offers a clear and actionable starting point for medicinal chemists to access this molecule and begin to unravel its therapeutic potential. Further screening against kinase panels, ion channels, and in various disease models will be crucial to validating the hypotheses presented herein.
References
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). [Journal Name]. Available at: [Link]
-
Saleh, M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters. Available at: [Link]
-
Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Journal Name]. Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). [Journal Name]. Available at: [Link]
-
Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
-
Al-Mokhanam, A. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Reddy, C. R., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. Available at: [Link]
-
Rao, R. N., & Chanda, K. (2020). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
-
MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). MP Biomedicals. Available at: [Link]
-
Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Journal Name]. Available at: [Link]
-
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]
-
Yang, Y., et al. (2015). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. Available at: [Link]
-
PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Beier, P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]
-
Al-Ostath, A. I. N., et al. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. [Journal Name]. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 7. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1H-pyrazol-4-yl)methanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. article.sciencepg.com [article.sciencepg.com]
